molecular formula C22H23N3O4 B2777277 Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-28-8

Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2777277
M. Wt: 393.443
InChI Key: ZTNNRKYCCLLFSQ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties.


Scientific Research Applications

Synthesis and Anticancer Evaluation

  • Research on the synthesis of related compounds, such as derivatives of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, has been conducted with the aim to explore their anticancer activities. One study detailed the synthesis process and evaluated the anticancer activity of newly synthesized compounds against a panel of cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. These compounds were screened at a fixed dose, showing potential in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antibacterial and Molecular Docking Study

  • Another study focused on the synthesis of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives using Vilsmeier reagent. The compounds exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies were also performed to understand their interaction with bacterial targets, showing promising results for the development of new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Synthesis and Pharmacological Activities

  • The synthesis and evaluation of pharmacological activities of compounds such as indoles and their derivatives have been documented. These studies involve the formation of compounds with potential anti-inflammatory, ulcerogenic, and antispasmodic activities. The research underscores the significance of these compounds in medicinal chemistry and pharmacology (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


properties

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-29-22(27)21-18(23-14-16-9-7-10-17(12-16)28-3)13-20(26)25(24-21)19-11-6-5-8-15(19)2/h5-13,23H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNNRKYCCLLFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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